Lipophilicity (LogP) Differentiation Between 3-Cyclopropylphenol and Phenol
The introduction of a cyclopropyl group at the meta position significantly increases the lipophilicity of the phenol core. The calculated LogP for 3-cyclopropylphenol is 2.27 , while the experimental LogP for unsubstituted phenol is 1.46 [1]. This represents a substantial increase in partition coefficient, indicating greater membrane permeability and potential for improved blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.27 (calculated) |
| Comparator Or Baseline | Phenol: 1.46 (experimental) |
| Quantified Difference | +0.81 LogP units (approx. 6.5-fold increase in partition coefficient) |
| Conditions | Calculated via Chemsrc algorithm; experimental phenol LogP from PubChem |
Why This Matters
Higher LogP directly impacts a compound's ADME profile, influencing absorption, distribution, and target engagement in biological systems.
- [1] PubChem. Phenol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Phenol (accessed 2026-04-20). View Source
